molecular formula C12H19N B1524155 Methyl[2-methyl-1-(2-methylphenyl)propyl]amine CAS No. 1183571-66-5

Methyl[2-methyl-1-(2-methylphenyl)propyl]amine

Cat. No.: B1524155
CAS No.: 1183571-66-5
M. Wt: 177.29 g/mol
InChI Key: LBDFWZDQEYNLGK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl[2-methyl-1-(2-methylphenyl)propyl]amine is a useful research compound. Its molecular formula is C12H19N and its molecular weight is 177.29 g/mol. The purity is usually 95%.
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Mechanism of Action

Biochemical Analysis

Biochemical Properties

Methyl[2-methyl-1-(2-methylphenyl)propyl]amine plays a significant role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with trace amine-associated receptor 1 (TAAR1), a G protein-coupled receptor involved in various physiological processes . The interaction with TAAR1 can influence neurotransmitter release and modulate synaptic transmission. Additionally, this compound can act as a substrate for monoamine oxidase (MAO), an enzyme responsible for the breakdown of monoamines .

Cellular Effects

This compound affects various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, its interaction with TAAR1 can lead to changes in cyclic AMP (cAMP) levels, affecting downstream signaling pathways . This compound can also impact gene expression by altering the activity of transcription factors and other regulatory proteins. Furthermore, this compound can influence cellular metabolism by affecting the activity of enzymes involved in metabolic pathways .

Molecular Mechanism

The molecular mechanism of this compound involves several key interactions at the molecular level. It binds to TAAR1, leading to the activation of G protein-coupled signaling pathways . This activation results in the modulation of intracellular cAMP levels, which can influence various cellular processes. Additionally, this compound can inhibit or activate enzymes such as MAO, affecting the breakdown of monoamines and altering neurotransmitter levels . These interactions can lead to changes in gene expression and cellular function.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that this compound is relatively stable under standard laboratory conditions . Prolonged exposure to light or heat can lead to degradation and a decrease in its effectiveness. Long-term effects on cellular function have been observed in both in vitro and in vivo studies, with changes in cell signaling and gene expression noted over extended periods .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound can modulate neurotransmitter release and influence behavior without causing significant adverse effects . At higher doses, toxic effects such as neurotoxicity and behavioral changes have been observed . Threshold effects have been noted, with specific dosages required to achieve desired biochemical and physiological outcomes.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as MAO, which catalyzes the breakdown of monoamines . This interaction can affect metabolic flux and alter metabolite levels within cells. Additionally, the compound can influence the activity of other enzymes involved in metabolic pathways, leading to changes in cellular metabolism .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are crucial for its biochemical effects. The compound can be transported across cell membranes by specific transporters and binding proteins . Once inside the cell, it can localize to various cellular compartments, influencing its activity and function. The distribution of this compound within tissues can also affect its overall effectiveness and potential side effects .

Subcellular Localization

This compound exhibits specific subcellular localization patterns that influence its activity and function. The compound can be directed to specific compartments or organelles through targeting signals and post-translational modifications . For example, it may localize to the mitochondria, where it can affect mitochondrial function and energy metabolism. Additionally, the subcellular localization of this compound can impact its interactions with other biomolecules and its overall biochemical effects .

Properties

IUPAC Name

N,2-dimethyl-1-(2-methylphenyl)propan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19N/c1-9(2)12(13-4)11-8-6-5-7-10(11)3/h5-9,12-13H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBDFWZDQEYNLGK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(C(C)C)NC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.